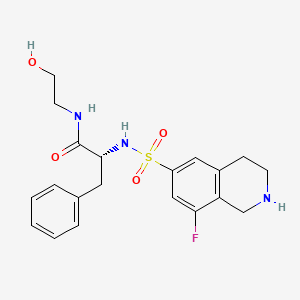

Setd7-IN-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H24FN3O4S |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

(2R)-2-[(8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)sulfonylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide |

InChI |

InChI=1S/C20H24FN3O4S/c21-18-12-16(11-15-6-7-22-13-17(15)18)29(27,28)24-19(20(26)23-8-9-25)10-14-4-2-1-3-5-14/h1-5,11-12,19,22,24-25H,6-10,13H2,(H,23,26)/t19-/m1/s1 |

InChI Key |

UWXYTGRBDQRKIP-LJQANCHMSA-N |

Isomeric SMILES |

C1CNCC2=C1C=C(C=C2F)S(=O)(=O)N[C@H](CC3=CC=CC=C3)C(=O)NCCO |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2F)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)NCCO |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of SETD7 Methyltransferase: A Technical Guide for Researchers

Introduction

SET domain-containing lysine methyltransferase 7 (SETD7), also known as SET7/9, SET9, or KMT7, is a crucial protein lysine methyltransferase (PKMT) that plays a significant role in regulating a vast array of cellular processes.[1][2] Initially identified as a histone methyltransferase responsible for the monomethylation of lysine 4 on histone H3 (H3K4me1), a mark associated with active gene transcription, its functional repertoire has expanded dramatically.[1][3] It is now understood that SETD7 methylates a diverse range of non-histone proteins, positioning it as a critical node in cellular signaling networks.[2][4] This enzyme's activity influences gene expression, cell cycle control, DNA damage response, cell differentiation, and endoplasmic reticulum stress.[1][2] Given its involvement in numerous fundamental pathways, the aberrant expression or activity of SETD7 is implicated in various human diseases, including cancer, metabolic disorders, and inflammatory conditions, making it a compelling target for therapeutic development.[5][6][7] This technical guide provides an in-depth overview of SETD7's structure, function, regulatory mechanisms, and its role in disease, along with relevant experimental protocols for its study.

The Structural Organization of SETD7

SETD7 is a 41 kDa protein composed of 366 amino acids.[1][4] Its structure is characterized by two primary domains: a C-terminal catalytic SET domain and an N-terminal region containing three Membrane Occupation and Recognition Nexus (MORN) motifs.[1][8][9] The SET domain, flanked by n-SET and c-SET regions and containing an insert region (i-SET), is highly conserved and essential for its methyltransferase activity.[1][9] This catalytic core facilitates the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the lysine residue of a substrate.[4] The N-terminal MORN motifs are thought to mediate protein-protein interactions and substrate recognition.[8][9]

Enzymatic Function and Substrate Specificity

SETD7 is a mono-methyltransferase that recognizes a consensus motif, typically [K/R]-[S/T/A]-K (where the target lysine is underlined), within its substrates.[1][4] Its targets are broadly classified into histone and non-histone proteins, with the latter representing the majority of its known functions.

Histone Substrate: H3K4

SETD7 was first discovered for its ability to monomethylate histone H3 at lysine 4 (H3K4me1).[1][4] This epigenetic modification is predominantly found at the transcription start sites (TSS) and enhancer regions of actively transcribed genes.[3][5] H3K4me1, facilitated by SETD7, helps create an open chromatin structure, which promotes gene activation by recruiting other transcriptional machinery and preventing the binding of repressive complexes like NuRD and Suv39h1.[1][5]

Non-Histone Substrates

SETD7 methylates over 30 non-histone proteins, thereby regulating their stability, activity, subcellular localization, and protein-protein interactions.[2][4] This broad substrate range underscores SETD7's role as a master regulator in cellular signaling.

| Substrate | Methylation Site | Functional Outcome of Methylation | Key Cellular Process |

| p53 | Lys372 (human) / Lys369 (mouse) | Increases stability and transcriptional activity, promoting apoptosis and cell cycle arrest.[3][4][10] | DNA Damage Response, Apoptosis |

| ERα | Lys302 | Enhances stability and transcriptional activity.[5] | Hormone Signaling, Breast Cancer |

| NF-κB (p65) | Lys37 | Stabilizes NF-κB for recruitment to target genes, modulating inflammatory responses.[3] | Inflammation |

| β-catenin | Lys180 | Reduces stability, leading to degradation and inhibition of Wnt signaling.[1][8] | Wnt Signaling, Cell Proliferation |

| YAP | Lys494 | Promotes cytoplasmic retention, inhibiting its transcriptional activity.[4][5] | Hippo Signaling, Cell Growth |

| E2F1 | Lys185 | Stabilizes E2F1, leading to upregulation of pro-apoptotic genes upon DNA damage.[4][10] | Apoptosis, Cell Cycle |

| DNMT1 | Lys142 | Promotes degradation, leading to DNA demethylation.[8] | Epigenetic Regulation |

| STAT3 | Not specified | Inhibits STAT3 activity.[5][8] | Immune Response, Cancer Progression |

| HIF-1α | Lys32 | Stabilizes HIF-1α protein, stimulating transcription of genes for metabolic adaptation.[8] | Hypoxia Response |

| pRb | Lys873 | Required for pRb-dependent cell cycle arrest and transcriptional repression.[4][10] | Cell Cycle Control |

| SOX2 | Not specified | Leads to degradation and reduced transcriptional activity, facilitating exit from pluripotency.[5] | Stem Cell Differentiation |

Regulation of Key Signaling Pathways

By modifying crucial proteins, SETD7 integrates into and modulates several fundamental signaling pathways. Its role is often context-dependent, acting as either an activator or a repressor.

DNA Damage and p53 Pathway

In response to genotoxic stress, SETD7 plays a protective role by methylating and activating the tumor suppressor p53.[4] This methylation enhances p53's stability and its ability to transcribe target genes like p21, leading to cell cycle arrest and apoptosis.[4][10] This positions SETD7 as a key component of the DNA damage response.

Wnt/β-catenin and Hippo/YAP Pathways

SETD7 acts as a crucial regulator at the intersection of the Wnt and Hippo pathways, which are vital for tissue regeneration and tumorigenesis. SETD7-mediated methylation of β-catenin at K180 destabilizes it, thereby inhibiting the Wnt signaling pathway.[1][8] Conversely, SETD7 methylates the Hippo pathway effector YAP at K494, which promotes its retention in the cytoplasm and inhibits its function as a transcriptional co-activator.[4] This dual regulation highlights SETD7's role in controlling cell proliferation and growth.

The Dichotomous Role of SETD7 in Cancer

The function of SETD7 in cancer is complex and highly context-dependent, with reports supporting its role as both a tumor suppressor and an oncogene.[1][3] This duality is largely determined by the specific cellular environment, tumor type, and the array of substrates present.[5]

| Cancer Type | Role of SETD7 | Mechanism / Key Substrates |

| Colorectal Cancer | Tumor Suppressor | Upregulates HDAC6-mediated α-tubulin acetylation, inhibiting ERK signaling.[1] |

| Lung Cancer | Tumor Suppressor | Low expression promotes cancer progression via the JAK2/STAT3 signaling pathway.[1] |

| Breast Cancer | Oncogene | Methylates and stabilizes ERα, activating its transcriptional activity.[1] High expression is associated with poor prognosis.[11] |

| Hepatocellular Carcinoma (HCC) | Oncogene | Promotes progression through regulation of E2F1.[5] High expression correlates with poor prognosis.[11] |

| Gastric Cancer | Oncogene | Promotes cell proliferation, migration, and invasion.[1] High expression linked to decreased survival.[5] |

| Prostate Cancer | Tumor Suppressor | Methylates FOXA1, acting as a transcriptional repressor.[11] |

| Bladder Cancer | Oncogene | Promotes progression and immune escape via the STAT3/PD-L1 cascade.[11] |

SETD7 as a Therapeutic Target

The critical and diverse roles of SETD7 in pathology, particularly cancer, make it an attractive target for drug development.[1] The development of small molecule inhibitors aims to modulate the epigenetic landscape and alter gene expression profiles in diseased cells.[6]

| Inhibitor | Type | IC50 | Therapeutic Potential |

| (R)-PFI-2 | Histone-competitive | 2 nM (by MS) | Renal fibrosis, inflammation, chronic kidney disease.[1][5] |

| Cyproheptadine | Antiallergic drug | - | Breast cancer (inhibits ERα-dependent transcription).[5] |

| DC-S239 | Small molecule | 4.59 µM | Breast cancer, leukemia.[5][12] |

| Amustaline | - | - | Prevention of graft-versus-host disease (Phase 3 trials).[5] |

| 5'-deoxy-5'-methylthioadenosine (MTA) | - | - | Hepatocellular carcinoma, bladder cancer.[5] |

Key Experimental Protocols

Studying the function of SETD7 requires a combination of biochemical, molecular, and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Methyltransferase Assay

This assay measures the enzymatic activity of recombinant SETD7 on a specific substrate.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM DTT).

-

Components: In a microcentrifuge tube, combine recombinant SETD7 protein, the substrate peptide (e.g., a peptide corresponding to the region around H3K4 or p53 K372), and the methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper multiple times with sodium carbonate buffer (e.g., 100 mM, pH 9.0) to remove unincorporated [³H]-SAM.

-

Detection: Air-dry the paper and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the methyltransferase activity.

-

Controls: Include reactions without enzyme and without substrate as negative controls.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if SETD7 binds to specific DNA regions in the genome, such as the promoters of its target genes.[13]

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis & Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into small fragments (200-1000 bp).

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to SETD7. The antibody will bind to SETD7 and any DNA cross-linked to it.

-

Immune Complex Capture: Use Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution & Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA using quantitative PCR (ChIP-qPCR) with primers for specific target gene promoters, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[14]

Western Blot Analysis for Protein Expression

This protocol is used to quantify the levels of SETD7 protein in cell or tissue lysates.[15]

Methodology:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors to extract total protein.

-

Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (equal amounts) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to SETD7 overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Loading Control: Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

Cell Viability (MTT) Assay

This assay assesses the effect of SETD7 knockdown or inhibition on cell proliferation.[15]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a specific density.

-

Treatment: Treat the cells with a SETD7 inhibitor or transfect with si-SETD7. Include appropriate controls (e.g., vehicle, scramble siRNA).

-

Incubation: Incubate for various time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Perspectives

SETD7 has emerged from being a specific histone methyltransferase to a master epigenetic regulator with a vast and diverse non-histone substrate portfolio.[2] Its intricate involvement in fundamental cellular processes like cell cycle control, DNA damage response, and key signaling pathways places it at the center of cellular homeostasis. The dual, context-dependent role of SETD7 in cancer as both a promoter and suppressor presents both challenges and opportunities for therapeutic intervention.[5][16] Future research must focus on elucidating the precise mechanisms that dictate its functional switch in different cellular contexts. Developing more potent and highly selective inhibitors, while also exploring strategies to enhance its activity in contexts where it is tumor-suppressive, will be paramount. A deeper understanding of the SETD7-regulated networks will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of human diseases.

References

- 1. The role of SET domain containing lysine methyltransferase 7 in tumorigenesis and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological processes and signal transduction pathways regulated by the protein methyltransferase SETD7 and their significance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 4. Frontiers | The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer [frontiersin.org]

- 5. SETD7 Dual Role in Disease and Opportunities for Therapeutic Intervention: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are SETD7 inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SETD7 SET domain containing 7, histone lysine methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. SetD7 (Set7/9) is a novel target of PPARγ that promotes the adaptive pancreatic β-cell glycemic response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SETD7 drives cardiac lineage commitment through stage-specific transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histone-lysine N-methyltransferase SETD7 is a potential serum biomarker for colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Setd7-IN-1: A Technical Guide to a PFI-2 Analogue for SETD7 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET domain-containing lysine methyltransferase 7 (SETD7) has emerged as a critical regulator in numerous cellular processes through its mono-methylation of both histone and non-histone proteins. Its involvement in signaling pathways implicated in cancer, metabolic disorders, and inflammatory diseases has made it an attractive target for therapeutic intervention.[1][2] The development of potent and selective inhibitors is crucial for dissecting the multifaceted roles of SETD7 and for potential drug development. PFI-2 is a well-characterized, potent, and selective inhibitor of SETD7.[3] This technical guide focuses on Setd7-IN-1, an analogue of PFI-2, providing a comprehensive comparison and detailed experimental methodologies for its characterization.[4]

Core Compounds: A Comparative Overview

This compound is a substrate and inhibitor of SETD7, identified as an analogue of the potent inhibitor PFI-2.[4] While both compounds target SETD7, they exhibit distinct inhibitory potencies.

| Feature | This compound | PFI-2 |

| Synonyms | Compound 7 | (R)-PFI-2 |

| CAS Number | Not specified | 1627676-59-8 |

| IC50 | 0.96 ± 0.10 µM[4] | 2.0 nM[3] |

| Apparent Ki | Not specified | 0.33 nM[5] |

| Mechanism of Action | Substrate and inhibitor[4] | Cofactor-dependent and substrate-competitive[5] |

Chemical Structures

The chemical structures of PFI-2 and its less active enantiomer, (S)-PFI-2, are well-established.[5] The precise chemical structure of this compound (referred to as compound 7 in its primary publication) is crucial for understanding its structure-activity relationship with PFI-2.[4]

Signaling Pathway of SETD7 Inhibition

SETD7 is implicated in multiple signaling pathways, including the Hippo pathway, which is crucial for controlling organ size and cell proliferation.[5][6] Inhibition of SETD7 by compounds like PFI-2 has been shown to modulate the localization of the transcriptional coactivator Yes-associated protein (YAP), a key component of the Hippo pathway.[5][6]

References

- 1. What are SETD7 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

The Dual Role of SETD7 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SET domain containing 7 (SETD7), a lysine mono-methyltransferase, has emerged as a critical regulator of cellular proliferation with a complex and often contradictory role in oncology. Initially identified for its function in histone methylation, it is now evident that SETD7's primary impact on cancer biology stems from its methylation of a diverse array of non-histone protein substrates. This technical guide provides an in-depth analysis of SETD7's function in cancer cell proliferation, detailing its involvement in key signaling pathways, summarizing quantitative data from pivotal studies, and offering detailed experimental protocols for its investigation. The evidence presented underscores the context-dependent nature of SETD7, acting as both a tumor promoter and a suppressor across different cancer types, thereby highlighting its potential as a nuanced therapeutic target.

Introduction: The Context-Dependent Function of SETD7

SETD7, also known as SET7/9 or KMT7, catalyzes the mono-methylation of lysine residues on both histone and non-histone proteins.[1] While its role in methylating histone H3 at lysine 4 (H3K4) was first identified, subsequent research has revealed a more profound role in regulating the function of over 30 non-histone proteins.[2] These substrates include critical regulators of cell cycle, apoptosis, and signal transduction, such as p53, the retinoblastoma protein (pRb), E2F1, and β-catenin.[3][4][5]

The functional outcome of SETD7-mediated methylation is highly dependent on the specific substrate and the cellular context.[6] Consequently, SETD7 exhibits a dual role in cancer, promoting proliferation in some malignancies while suppressing it in others.[1] For instance, high SETD7 expression is associated with tumor promotion and poor prognosis in hepatocellular carcinoma (HCC) and clear cell renal cell carcinoma (ccRCC), whereas it can act as a tumor suppressor in other contexts by stabilizing p53.[2][3][7] This duality makes a thorough understanding of its regulatory networks essential for therapeutic development.

Quantitative Analysis of SETD7's Role in Cancer Cell Proliferation

The functional impact of SETD7 on cancer cell proliferation has been quantified in numerous studies. Silencing or overexpressing SETD7 in various cancer cell lines allows for the measurement of its effects on cell viability, colony formation, and cell cycle progression. The following tables summarize key quantitative findings from representative studies.

Table 1: Effects of SETD7 Knockdown on Cancer Cell Proliferation and Viability

| Cancer Type | Cell Line(s) | Assay | Experimental Condition | Result | Citation(s) |

| Clear Cell Renal Cell Carcinoma (ccRCC) | 786-O, CAKI-1 | MTT Assay | siRNA-mediated knockdown of SETD7 | Significant inhibition of cell proliferation at 48h and 72h post-transfection. | [2] |

| Clear Cell Renal Cell Carcinoma (ccRCC) | 786-O, CAKI-1 | Colony Formation | siRNA-mediated knockdown of SETD7 | Distinctive decrease in the number and size of cell colonies. | [2] |

| Hepatocellular Carcinoma (HCC) | SMMC-7721 | CCK8 Assay | siRNA-mediated knockdown of SETD7 | Significant inhibition of cell proliferation. | [7][8] |

| Colorectal Cancer (CRC) | HCT116, RKO | MTT Assay | siRNA-mediated knockdown of SETD7 | Inhibition of cell proliferation. | [9][10] |

Table 2: Effects of SETD7 Modulation on Cell Cycle Distribution

| Cancer Type | Cell Line | Experimental Condition | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation(s) |

| ccRCC | 786-O | Control (si-NC) | ~55% | ~30% | ~15% | [2] |

| ccRCC | 786-O | SETD7 Knockdown (si-SETD7) | ~40% | ~50% | ~10% | [2] |

| HCC | SMMC-7721 | Control (NC) | Not specified | Not specified | Not specified | [7][8] |

| HCC | SMMC-7721 | SETD7 Knockdown (si-SETD7) | Increase | Decrease | Not specified | [7][8] |

| HCC | HepG2 | Control (pGV141) | Not specified | Not specified | Not specified | [7][8] |

| HCC | HepG2 | SETD7 Overexpression | Decrease | Increase | Not specified | [7][8] |

| CRC | HCT116, RKO | SETD7 Knockdown (si-SETD7) | Increase (G1/S Arrest) | Decrease | Not specified | [9][10] |

Table 3: Efficacy of SETD7 Inhibitors

| Inhibitor | Target | Assay Type | IC₅₀ | Kᵢ (app) | Citation(s) |

| (R)-PFI-2 | SETD7 | In vitro methyltransferase assay | 2.0 nM | 0.33 nM | [11][12] |

| (S)-PFI-2 (inactive enantiomer) | SETD7 | In vitro methyltransferase assay | 1.0 µM | - | [11][12] |

| Cyproheptadine | SETD7 | In vitro methyltransferase assay | 43 µM (in MCF-7 cells) | - | [13] |

Key Signaling Pathways Modulated by SETD7

SETD7 exerts its influence on cell proliferation by methylating key proteins within major signaling pathways. The diagrams below, generated using the DOT language, illustrate these regulatory networks.

Tumor Suppressor Axis: p53 Activation

SETD7 can act as a tumor suppressor by methylating the master tumor suppressor protein p53 at lysine 372 (K372). This methylation event is critical for the subsequent acetylation and stabilization of p53, leading to the transcriptional activation of its target genes, such as the cell cycle inhibitor p21, which in turn halts cell cycle progression.

References

- 1. The role of SET domain containing lysine methyltransferase 7 in tumorigenesis and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SETD7 Promotes Cell Proliferation and Migration via Methylation-mediated TAF7 in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.nau.edu [www2.nau.edu]

- 4. corefacilities.iss.it [corefacilities.iss.it]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Increased Expression of SETD7 Promotes Cell Proliferation by Regulating Cell Cycle and Indicates Poor Prognosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Histone-lysine N-methyltransferase SETD7 is a potential serum biomarker for colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 12. protocols.io [protocols.io]

- 13. MTT assay protocol | Abcam [abcam.com]

SETD7: A Pivotal Lysine Methyltransferase and its Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 11, 2025

Executive Summary

SET domain-containing lysine methyltransferase 7 (SETD7) has emerged as a critical regulator of diverse cellular processes through its mono-methylation of both histone and non-histone protein substrates.[1][2] Initially identified as a histone methyltransferase responsible for H3K4 mono-methylation, a mark associated with transcriptional activation, SETD7's substrate repertoire has expanded to include over 30 non-histone proteins, implicating it in a wide array of biological pathways.[3][4] These pathways include cell cycle control, DNA damage response, transcriptional regulation, and modulation of signaling cascades crucial in health and disease.[5][6] The multifaceted and often context-dependent role of SETD7 in various pathologies, particularly cancer, has positioned it as a compelling target for therapeutic intervention.[7][8] This technical guide provides a comprehensive overview of SETD7 substrates, their associated biological pathways, and the experimental methodologies used for their characterization, offering a valuable resource for researchers and drug development professionals in the field of epigenetics and oncology.

SETD7 Substrates: A Quantitative Overview

SETD7's influence on cellular function is dictated by the diverse array of proteins it methylates. The enzyme recognizes a consensus sequence, typically K/R-S/T-K (with the target lysine underlined), within its substrates.[5][9] The functional consequences of SETD7-mediated methylation are varied, ranging from alterations in protein stability and subcellular localization to modulation of protein-protein interactions and enzymatic activity.[3] A summary of key non-histone substrates of SETD7 and the functional impact of their methylation is presented below.

| Substrate | Methylation Site(s) | Cellular Process | Functional Consequence of Methylation | Key References |

| Transcription Factors & Regulators | ||||

| p53 | K372 | DNA Damage Response, Apoptosis | Potentiates apoptosis and transcriptional activation of target genes like p21.[3] | [3] |

| E2F1 | - | Cell Cycle, Proliferation | Promotes proteasomal degradation, inhibiting cell proliferation.[7][10] | [7][10] |

| FOXO3 | - | Oxidative Stress Response | Modulates cellular response to oxidative stress.[5] | [5] |

| HIF-1α | K32 | Hypoxia Response | Destabilizes HIF-1α and induces its proteasomal degradation.[7][10] | [10][11] |

| STAT3 | - | Signal Transduction, Immune Response | Binds and activates STAT3, upregulating PD-L1 expression.[1] | [1] |

| β-catenin | K180 | Wnt Signaling, Cell Proliferation | Reduces protein stability, inhibiting Wnt/β-catenin target gene expression.[5] | [5] |

| RUNX2 | - | Development, Cancer | Upregulates RUNX2, promoting cell proliferation.[7] | [7] |

| Hormone Receptors | ||||

| Estrogen Receptor α (ERα) | - | Hormone Signaling, Cancer | Stabilizes ERα and activates its transcriptional activity.[5] | [5] |

| Androgen Receptor (AR) | - | Hormone Signaling | Stabilizes the receptor, augmenting transcriptional activity.[1] | [1] |

| Enzymes & Other Proteins | ||||

| DNMT1 | K142 | DNA Methylation, Epigenetics | Promotes proteasomal degradation, leading to DNA demethylation.[11] | [11] |

| RIOK1 | - | Cancer Progression | Affects protein stability.[5] | [5] |

| Smad7 | K70 | TGF-β Signaling | Decreases protein stability through ubiquitination.[3] | [3] |

| SIRT1 | K233, K235, K236, K238 | Deacetylation, DNA Damage Response | Inhibits SIRT1-mediated deacetylation of p53.[3] | [3] |

| Rpl29 | K5 | Ribosome Function | Affects subcellular localization.[9][12][13] | [9][12][13] |

Key Biological Pathways Regulated by SETD7

The extensive list of SETD7 substrates highlights its central role in a multitude of signaling pathways. Its ability to act as both a transcriptional activator (via H3K4me1) and a regulator of non-histone proteins allows for complex and context-specific control of cellular processes.

The p53 Pathway and DNA Damage Response

SETD7 plays a crucial role in the p53-mediated DNA damage response. Upon DNA damage, SETD7 methylates p53 at lysine 372, which enhances the stability and transcriptional activity of p53.[3] This leads to the activation of p53 target genes, such as p21, resulting in cell cycle arrest and apoptosis.[3] Furthermore, SETD7 can indirectly activate p53 by methylating and inhibiting SIRT1, a deacetylase that normally suppresses p53 activity.[3]

Caption: SETD7's role in the p53-mediated DNA damage response pathway.

Wnt/β-catenin Signaling Pathway

In the Wnt/β-catenin signaling pathway, SETD7 acts as a negative regulator. It methylates β-catenin at lysine 180, which leads to a decrease in its stability and promotes its degradation.[5] This prevents the nuclear translocation of β-catenin and the subsequent transcription of its target genes, such as c-myc and Cyclin D1, which are involved in cell proliferation.[5] Deletion of SETD7 has been shown to enhance the expression of Wnt/β-catenin target genes.[5]

References

- 1. SETD7 Dual Role in Disease and Opportunities for Therapeutic Intervention: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer [frontiersin.org]

- 4. Frontiers | p53-Independent Effects of Set7/9 Lysine Methyltransferase on Metabolism of Non-Small Cell Lung Cancer Cells [frontiersin.org]

- 5. The role of SET domain containing lysine methyltransferase 7 in tumorigenesis and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Lysine methyltransferase SETD7 in cancer: functions, molecular mechanisms and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Rpl29 as a major substrate of the lysine methyltransferase Set7/9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Systematic Review to Define the Multi-Faceted Role of Lysine Methyltransferase SETD7 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Identification of Rpl29 as a major substrate of the lysine methyltransferase Set7/9 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling β-Catenin Signaling with Setd7-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a cornerstone of developmental biology and tissue homeostasis, with its dysregulation being a hallmark of numerous cancers. A key regulatory protein in this cascade is β-catenin, whose stability and nuclear translocation are tightly controlled. Emerging evidence has identified SET domain containing 7 (Setd7), a lysine methyltransferase, as a critical modulator of β-catenin. Setd7 catalyzes the monomethylation of various histone and non-histone proteins, thereby influencing a wide array of cellular processes.[1][2] This guide focuses on the use of Setd7-IN-1, a potent and selective inhibitor of Setd7, as a chemical probe to investigate the intricate relationship between Setd7 and β-catenin signaling. For the purpose of this guide, we will focus on the well-characterized and highly selective Setd7 inhibitor, (R)-PFI-2, which is often used as the primary tool compound for studying Setd7 function.[3][4][5]

The Role of Setd7 in β-Catenin Regulation

Setd7 has been shown to directly interact with and methylate β-catenin at lysine 180 (K180).[1][2] This methylation event serves as a signal for subsequent phosphorylation by glycogen synthase kinase 3β (GSK3β), which in turn marks β-catenin for proteasomal degradation.[1][6][7] Consequently, Setd7 activity leads to a decrease in the cellular levels of β-catenin, thereby suppressing the transcription of its downstream target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation.[1][2] Inhibition of Setd7 would therefore be expected to stabilize β-catenin, leading to its accumulation and the activation of Wnt/β-catenin signaling.

Furthermore, Setd7 activity has been linked to the Hippo/YAP signaling pathway, which also plays a role in regulating cell growth and organ size.[3][8] Setd7-dependent methylation of the transcriptional co-activator Yes-associated protein (YAP) can influence its subcellular localization and, consequently, its activity.[3][8] This creates a complex regulatory network where Setd7 inhibition can have multifaceted effects on cellular signaling.

This compound ((R)-PFI-2): A Potent and Selective Chemical Probe

(R)-PFI-2 is a first-in-class, potent, and highly selective, cell-active inhibitor of the methyltransferase activity of human Setd7.[3][8] Its enantiomer, (S)-PFI-2, is approximately 500-fold less active, making it an excellent negative control for in-cell experiments.[4][8]

Quantitative Data for (R)-PFI-2

| Parameter | Value | Species | Assay Conditions | Reference(s) |

| IC50 | 2.0 ± 0.2 nM | Human | In vitro methyltransferase assay with recombinant SETD7, 2 µM SAM, and 2 µM H3(1-25) peptide. | [5][8] |

| Ki (app) | 0.33 ± 0.04 nM | Human | In vitro methyltransferase assay with recombinant SETD7. | [1][8] |

| Selectivity | >1000-fold | Human | Tested against a panel of 18 other protein methyltransferases and DNMT1 at concentrations up to 50 µM. | [8][9] |

| Cellular Activity | Effective at 1-10 µM | Murine and Human | Shown to alter YAP localization in murine embryonic fibroblasts (MEFs) and MCF7 cells. | [3][8] |

Note: While (R)-PFI-2 has been shown to phenocopy the effects of Setd7 deficiency on the Hippo/YAP pathway, direct quantitative data on its dose-dependent effect on β-catenin protein levels and transcriptional activity from published literature is limited. The provided protocols will enable researchers to generate this data.

Signaling Pathways and Experimental Workflows

Wnt/β-Catenin Signaling Pathway Modulation by Setd7

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the regulatory role of Setd7. In the absence of a Wnt ligand, the destruction complex phosphorylates β-catenin, leading to its degradation. Setd7-mediated methylation of β-catenin facilitates this process.

Mechanism of Action of this compound ((R)-PFI-2)

This diagram shows how the inhibition of Setd7 by (R)-PFI-2 is expected to impact the β-catenin signaling pathway, leading to the stabilization and nuclear accumulation of β-catenin and subsequent target gene expression.

Experimental Workflow: Western Blot Analysis

The following workflow outlines the key steps for analyzing the effect of this compound on β-catenin protein levels.

Experimental Protocols

Cell Culture and Treatment with this compound ((R)-PFI-2)

-

Cell Lines: Human embryonic kidney (HEK293T) or colorectal cancer cell lines (e.g., HCT116) are suitable models.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Stock Solutions: Prepare a 10 mM stock solution of (R)-PFI-2 and the negative control (S)-PFI-2 in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Treatment:

-

Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting).

-

Allow cells to adhere and reach 70-80% confluency.

-

Treat cells with varying concentrations of (R)-PFI-2 (e.g., 0.1, 1, 10 µM) or (S)-PFI-2 (e.g., 10 µM) for a specified time (e.g., 24, 48 hours).

-

Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Western Blotting for β-Catenin and Downstream Targets

-

Cell Lysis:

-

Wash treated cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells on ice with RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitor cocktails.[4]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate briefly to shear DNA and reduce viscosity.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA (bicinchoninic acid) protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-polyacrylamide gel.[4]

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[4][10]

-

Incubate the membrane with primary antibodies against total β-catenin, phospho-β-catenin (Ser33/37/Thr41), c-Myc, Cyclin D1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[3][4]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software (e.g., ImageJ).

-

Co-Immunoprecipitation (Co-IP) of Setd7 and β-Catenin

-

Cell Lysis:

-

Lyse cells with a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors) to preserve protein-protein interactions.[10]

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against Setd7 or β-catenin (or an isotype control IgG) overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads extensively with lysis buffer.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using antibodies against both Setd7 and β-catenin.

-

TOP/FOP Flash Reporter Assay for β-Catenin Transcriptional Activity

-

Plasmids:

-

Transfection and Treatment:

-

Co-transfect cells (e.g., HEK293T) with TOPFlash or FOPFlash and the Renilla plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with this compound ((R)-PFI-2) or controls as described above.

-

Optionally, stimulate the Wnt pathway with Wnt3a conditioned media or a GSK3β inhibitor (e.g., LiCl or BIO) to assess the inhibitory effect of (R)-PFI-2 on activated signaling.

-

-

Luciferase Assay:

-

After treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the TOP/FOP ratio by dividing the normalized TOPFlash luciferase activity by the normalized FOPFlash luciferase activity to determine the specific β-catenin-dependent transcriptional activity.

-

Conclusion

This compound, exemplified by the potent and selective inhibitor (R)-PFI-2, is an invaluable tool for dissecting the role of Setd7 in regulating β-catenin signaling. By employing the methodologies outlined in this guide, researchers can elucidate the nuanced effects of Setd7 methyltransferase activity on β-catenin stability, nuclear translocation, and transcriptional output. This will not only enhance our fundamental understanding of Wnt/β-catenin signaling but also aid in the evaluation of Setd7 as a potential therapeutic target in diseases characterized by aberrant β-catenin activity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R)-PFI-2 | Structural Genomics Consortium [thesgc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (R)-PFI 2 hydrochloride | Other Lysine Methyltransferases | Bio-Techne [bio-techne.com]

- 8. primo.csu.edu.au [primo.csu.edu.au]

- 9. RNF43 induces the turnover of protease-activated receptor 2 in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells | Semantic Scholar [semanticscholar.org]

Whitepaper: The Multifaceted Role of SETD7 in Stem Cell Differentiation

Audience: Researchers, scientists, and drug development professionals.

Abstract

SET domain containing 7 (SETD7) is a lysine methyltransferase crucial for regulating gene expression and protein function. Initially identified as a histone H3 lysine 4 (H3K4) monomethyltransferase, its role has expanded to include the methylation of numerous non-histone proteins, implicating it in a wide array of cellular processes. In the context of stem cell biology, SETD7 is a pivotal regulator of differentiation. Its expression is typically low in pluripotent stem cells but is significantly induced upon differentiation, where it orchestrates the timely silencing of pluripotency genes and the activation of lineage-specific genes.[1][2][3] This guide provides a comprehensive technical overview of SETD7's function in stem cell differentiation, detailing its molecular mechanisms, its role in various stem cell lineages, key quantitative data, and relevant experimental protocols.

Introduction to SETD7

SETD7 (also known as SET7/9 or KMT7) is a protein lysine methyltransferase that catalyzes the transfer of a methyl group to lysine residues on both histone and non-histone proteins.[1] While it was first described as the enzyme responsible for H3K4me1, a mark associated with active transcription, subsequent research has revealed a vast landscape of non-histone targets, including transcription factors, signaling molecules, and structural proteins like p53, β-catenin, and SOX2.[2][4][5] This broad substrate specificity allows SETD7 to act as a critical signaling hub, influencing protein stability, localization, and protein-protein interactions.[5][6] In embryonic development and stem cell homeostasis, SETD7 emerges as a key factor that promotes the transition from pluripotency to a differentiated state.[5][7]

Regulation of SETD7 Expression in Stem Cells

The expression of SETD7 is tightly controlled in stem cells. In undifferentiated human embryonic stem cells (hESCs), SETD7 levels are kept very low.[2][8] This repression is actively maintained by the core pluripotency transcription factors OCT4 and SOX2, which bind to the SETD7 promoter.[8][9] The SETD7 promoter in pluripotent cells is characterized by a "bivalent domain," containing both the activating H3K4me2/3 mark and the repressive H3K27me3 mark, keeping the gene poised for rapid activation.[2][10]

Upon the initiation of differentiation, the pluripotency network is dismantled, OCT4 and SOX2 levels decrease, and their repressive hold on the SETD7 promoter is released.[7][9] This leads to a strong induction of SETD7 expression, allowing it to execute its functions in driving lineage commitment.[2][9]

Core Mechanisms of SETD7 Action

Histone Methylation

While SETD7 can monomethylate H3K4, its primary histone target relevant to differentiation appears to be the linker histone H1. SETD7-mediated methylation of histone H1 can induce conformational changes.[1][2] During hESC differentiation, a reduction in SETD7 leads to decreased recruitment of histone H1 to the promoters of pluripotency genes like OCT4 and NANOG.[2][11] This suggests a model where SETD7 facilitates the binding of H1 to these promoters, contributing to chromatin compaction and the stable silencing of the pluripotency program.[2]

Non-Histone Protein Methylation

A major facet of SETD7 function is its methylation of a diverse range of non-histone proteins, which is often independent of its methyltransferase activity on histones.[4][5]

-

SOX2: In mouse ESCs, SETD7-mediated monomethylation of the pluripotency factor SOX2 leads to its degradation, providing a mechanism to destabilize the pluripotent state and promote differentiation.[7][9]

-

β-catenin: In hematopoietic differentiation, SETD7 interacts with and promotes the degradation of β-catenin.[4] Loss of SETD7 leads to β-catenin accumulation and activation of the Wnt signaling pathway, which skews mesoderm patterning.[4] Conversely, in myogenic progenitors, SETD7-mediated methylation of β-catenin is required for its nuclear translocation to activate myogenic transcription programs.[5] This highlights the context-dependent nature of SETD7's function.

-

Linker Histone H1: As a non-histone target, methylation of H1 by SETD7 leads to structural changes that modulate its affinity for chromatin, aiding in the orchestration of gene expression changes during differentiation.[2]

Transcriptional Co-activation

SETD7 can act as a transcriptional co-activator by interacting with other chromatin-modifying complexes and transcription factors. During cardiac differentiation, SETD7 associates with components of the SWI/SNF chromatin-remodeling complex (like BRG1) at early stages to activate mesodermal genes.[5][12] At later stages, it partners with the cardiac-specific transcription factor NKX2-5 to drive the expression of cardiomyocyte genes.[5][8]

Role of SETD7 in Specific Stem Cell Lineages

Human Embryonic Stem Cells (hESCs)

In hESCs, SETD7 is a critical pan-differentiation factor. Knockdown of SETD7 results in significant differentiation defects, characterized by a delay in the silencing of pluripotency genes (OCT4, NANOG, SOX2) and a concurrent delay in the induction of differentiation markers for all three germ layers.[1][2] This indicates a fundamental role for SETD7 in orchestrating the core transcriptional changes required to exit the pluripotent state.

Hematopoietic Stem Cells

During the hematopoietic differentiation of hESCs, SETD7 is essential for the proper specification of the lateral plate mesoderm (LPM), a key precursor to hematopoietic progenitors. Deletion of SETD7 impairs the generation of LPM cells.[4] Mechanistically, SETD7 interacts with β-catenin at lysine 180, facilitating its degradation and thereby downregulating Wnt signaling.[4] Loss of SETD7 causes β-catenin to accumulate, leading to aberrant Wnt activation, which favors paraxial mesoderm formation at the expense of the required LPM.[4]

Myogenic and Cardiac Differentiation

SETD7 expression is upregulated as muscle stem cells (MuSCs) become activated and progress through myogenesis.[13] Its function is required for proper skeletal muscle regeneration.[13] In cardiac lineage commitment, SETD7's role is multifaceted and stage-specific. It first interacts with the SWI/SNF complex to specify mesoderm, and later partners with the transcription factor NKX2-5 in cardiac progenitors to drive their differentiation into cardiomyocytes.[5][8][14] Interestingly, this function in cardiac cells appears to be independent of its methyltransferase activity, instead relying on its ability to act as a scaffold and read H3K36me3 marks to facilitate transcription.[8]

Neural Stem Cells (NSCs)

In the Drosophila brain, the SETD7 homolog, Pr-set7, is essential for the reactivation of quiescent NSCs.[15][16] Loss of Pr-set7 delays the re-entry of NSCs into the cell cycle.[16][17] It promotes NSC reactivation by binding to the promoter regions of the cell-cycle regulator cdk1 and the Wnt pathway co-activator ebd1, thereby upregulating their expression.[15][18]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on SETD7 function.

Table 1: Effect of SETD7 Knockdown on Gene Expression in Differentiating hESCs

| Gene Category | Gene | Effect of SETD7 Knockdown | Citation |

|---|---|---|---|

| Pluripotency | OCT4 | Delayed silencing | [2] |

| NANOG | Delayed silencing | [2] | |

| SOX2 | Delayed silencing | [2] | |

| Differentiation | HNF4 | Delayed induction | [2] |

| | p21 | Delayed induction |[2] |

Table 2: Impact of SETD7 Deletion on Hematopoietic Differentiation of hESCs

| Cell Population | Condition | Percentage of Total Cells | Finding | Citation |

|---|---|---|---|---|

| APLNR+ LPM Cells | Wild-Type | 45.60% | - | [4] |

| (Day 2) | SETD7-/- | 27.60% | Significant reduction |[4] |

Table 3: Key Non-Histone Targets of SETD7 in Stem Cells

| Target Protein | Effect of Methylation | Stem Cell Context | Citation |

|---|---|---|---|

| SOX2 | Induces protein degradation | Mouse Embryonic Stem Cells | [7][9] |

| β-catenin | Promotes protein degradation | Human Hematopoietic Differentiation | [4] |

| β-catenin | Facilitates nuclear translocation | Mouse Myogenic Progenitors | [5] |

| Histone H1 | Alters chromatin affinity | Human Embryonic Stem Cells |[2] |

Key Experimental Protocols

shRNA-mediated Knockdown of SETD7 in hESCs

This protocol is adapted from studies investigating SETD7 function in hESCs.[2]

-

Lentiviral Production: pLKO.1-puro lentiviral vectors containing shRNAs targeting human SETD7 (e.g., TRCN0000078628) or a non-target scramble control (shSCR) are co-transfected with packaging plasmids into HEK293T cells.

-

Viral Harvest: Viral supernatants are collected at 48 and 72 hours post-transfection, filtered, and concentrated.

-

hESC Transduction: Human ESCs are grown on Matrigel-coated plates in mTeSR1 media. Cells are dissociated into single cells and infected with the lentiviral particles in the presence of polybrene.

-

Selection: 24 hours post-infection, transduced cells are selected using puromycin for 48-72 hours.

-

Validation: Knockdown efficiency is confirmed at both the mRNA level (qRT-PCR) and protein level (Western Blot) in differentiated cells, where SETD7 expression is induced.

In Vitro Differentiation of hESCs

This protocol describes spontaneous differentiation via embryoid body (EB) formation.[2]

-

EB Formation: Undifferentiated hESC colonies (either control or SETD7 knockdown) are detached from plates using dispase.

-

Suspension Culture: The detached colonies are cultured in suspension in non-adherent plates in differentiation medium (e.g., KnockOut DMEM with 20% KO Serum Replacement, NEAA, L-glutamine, and β-mercaptoethanol, without bFGF).

-

Harvesting: EBs are harvested at various time points (e.g., Day 0, 4, 8, 12) for analysis of gene and protein expression.

Chromatin Immunoprecipitation (ChIP)

This protocol is used to assess the binding of proteins (e.g., Histone H1) to specific DNA regions.[2]

-

Cross-linking: Differentiating cells (e.g., Day 8 EBs) are treated with 1% formaldehyde to cross-link proteins to DNA.

-

Cell Lysis & Sonication: Cells are lysed, and chromatin is sheared into 200-1000 bp fragments using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to the protein of interest (e.g., anti-Histone H1) or a control IgG. Protein A/G beads are used to pull down the antibody-protein-DNA complexes.

-

Washing & Elution: The beads are washed to remove non-specific binding, and the complexes are eluted.

-

Reverse Cross-linking: Cross-links are reversed by heating, and proteins are digested with proteinase K.

-

DNA Purification: DNA is purified from the sample.

-

Analysis: The amount of precipitated DNA corresponding to specific gene promoters (e.g., OCT4, NANOG) is quantified using qRT-PCR.

Conclusion and Future Directions

SETD7 is an indispensable regulator of stem cell differentiation. It acts as a molecular switch, whose induction upon differentiation is necessary for the orderly exit from pluripotency and the activation of new developmental programs. Its functional diversity, stemming from its ability to methylate both histone and non-histone targets and to act as a transcriptional scaffold, places it at the nexus of multiple signaling pathways, including the Wnt/β-catenin pathway.

For drug development professionals, SETD7 presents an intriguing target. Small molecule inhibitors of SETD7's catalytic activity have been developed.[1] These could be utilized to modulate differentiation processes, for example, to maintain stem cells in a more immature or expandable state for therapeutic applications, as has been shown for myogenic stem cells.[13] Conversely, activators of SETD7 or strategies to enhance its expression could potentially improve the efficiency and fidelity of directed differentiation protocols for generating specific cell types for regenerative medicine. Understanding the context-dependent nature of SETD7's methyltransferase-dependent versus independent functions will be critical for designing effective therapeutic strategies.

References

- 1. biomedfrontiers.org [biomedfrontiers.org]

- 2. SETD7 Regulates the Differentiation of Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Systematic Review to Define the Multi-Faceted Role of Lysine Methyltransferase SETD7 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SETD7 promotes lateral plate mesoderm formation by modulating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functions of SETD7 during development, homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of SET domain containing lysine methyltransferase 7 in tumorigenesis and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Set7 mediated interactions regulate transcriptional networks in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SETD7 Regulates the Differentiation of Human Embryonic Stem Cells | PLOS One [journals.plos.org]

- 11. SETD7 Regulates the Differentiation of Human Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SETD7 drives cardiac lineage commitment through stage-specific transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of methyltransferase Setd7 allows the in vitro expansion of myogenic stem cells with improved therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. embopress.org [embopress.org]

- 16. Histone lysine methyltransferase Pr-set7/SETD8 promotes neural stem cell reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Histone lysine methyltransferase Pr‐set7/SETD8 promotes neural stem cell reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. embopress.org [embopress.org]

The Complex Interplay of Setd7 and p53 Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a cornerstone of cellular defense against oncogenic transformation. Its stability and activity are tightly regulated by a complex network of post-translational modifications. Among these, lysine methylation has emerged as a critical regulatory mechanism. The lysine methyltransferase Setd7 (also known as SET7/9 or KMT7) was initially identified as a key positive regulator of p53, believed to enhance its stability and function through direct methylation. However, subsequent research has revealed a more nuanced and, at times, contradictory role for Setd7 in the p53 signaling pathway. This technical guide provides an in-depth exploration of the multifaceted relationship between Setd7 and p53 stability, with a focus on the utility of small molecule inhibitors, generically referred to herein as Setd7-IN-1, as chemical probes to dissect this intricate signaling network. The conflicting evidence surrounding this interaction underscores the context-dependent nature of Setd7's function and highlights the need for careful experimental design and interpretation in the development of therapeutic strategies targeting this pathway.

The Evolving Landscape of Setd7-p53 Regulation: Conflicting Mechanisms

The scientific literature presents multiple, and not mutually exclusive, models for how Setd7 influences p53 stability and activity. This complexity suggests that the functional outcome of Setd7-p53 interaction is likely dependent on cellular context, the nature of the cellular stress, and the interplay with other signaling pathways.

Mechanism 1: Direct Methylation and Stabilization of p53

The initial and most direct proposed mechanism involves the mono-methylation of p53 at lysine 372 (K372) by Setd7. This modification is thought to stabilize p53 by sterically hindering the binding of MDM2, the primary E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1] This methylation event is also proposed to be a prerequisite for subsequent acetylation of p53 at adjacent lysine residues, a modification known to be crucial for its transcriptional activity.

Mechanism 2: Indirect Regulation via SIRT1 Inhibition

An alternative, indirect mechanism of p53 regulation by Setd7 involves the deacetylase SIRT1. SIRT1 is a negative regulator of p53, removing acetyl groups from p53 and thereby suppressing its activity.[2][3] Setd7 has been shown to methylate SIRT1, leading to its inactivation.[2][3] By inhibiting SIRT1, Setd7 promotes the acetylated, active state of p53, leading to enhanced stability and transcriptional output.[2]

Mechanism 3: Sequestration of MDM2

A third proposed mechanism suggests that Setd7 can physically interact with and sequester MDM2, thereby preventing it from binding to and ubiquitinating p53. This model posits a direct, methylation-independent role for Setd7 in stabilizing p53.

Contradictory In Vivo Evidence

Despite the compelling in vitro evidence for the role of Setd7 in p53 stabilization, studies in Setd7/9 knockout mice have challenged the absolute requirement for this enzyme in the p53-mediated DNA damage response. These studies have shown that the absence of Setd7/9 does not impair p53-dependent cell-cycle arrest, apoptosis, or p53 acetylation following genotoxic stress.[4] This suggests the existence of redundant or compensatory pathways for p53 activation in a whole organism, and that the importance of Setd7 in p53 regulation may be more critical under specific cellular conditions or in certain tissue types.

The Role of Setd7 Inhibitors: Probing the p53 Pathway

The development of potent and selective small molecule inhibitors of Setd7, such as (R)-PFI-2, provides a powerful tool to dissect the catalytic-dependent functions of this enzyme.[5][6] A generic Setd7 inhibitor, termed this compound, can be utilized to investigate the immediate cellular consequences of inhibiting Setd7's methyltransferase activity on p53 stability and function. The conflicting models of Setd7 action lead to different predictions about the effect of such an inhibitor.

Predicted Effects of this compound on p53 Stability

The divergent hypotheses regarding Setd7's role in p53 regulation lead to contrasting predictions on the effect of a Setd7 inhibitor on p53 stability. The following table summarizes these predicted outcomes.

| Proposed Mechanism | Predicted Effect of this compound on p53 Half-Life | Rationale | Supporting References |

| Direct Methylation and Stabilization | Decrease | Inhibition of Setd7 prevents the stabilizing K372 methylation on p53, making it more susceptible to MDM2-mediated degradation. | [1] |

| Indirect Regulation via SIRT1 Inhibition | Decrease | Inhibition of Setd7 prevents the inactivation of SIRT1, leading to increased deacetylation and subsequent degradation of p53. | [2][3] |

| MDM2 Sequestration (Methylation-Independent) | No Direct Effect | As this mechanism is independent of Setd7's catalytic activity, a catalytic inhibitor would not be expected to directly alter p53 stability through this pathway. | |

| Alternative/Compensatory Pathways | Increase or No Change | Inhibition of Setd7 may trigger compensatory mechanisms that lead to p53 stabilization, or, as suggested by in vivo data, Setd7's role may not be critical, resulting in no significant change in p53 stability. | [4] |

Experimental Methodologies for Assessing p53 Stability

To elucidate the effect of this compound on p53 stability, a combination of biochemical and cellular assays is required. The following are detailed protocols for key experiments.

Western Blotting for Total p53 Levels

This experiment provides a direct measure of the steady-state levels of p53 protein in cells treated with this compound.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., MCF-7, U2OS) at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (and a vehicle control) for various time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p53 (e.g., DO-1 or FL-393) overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an ECL detection system.

-

-

Densitometric Analysis: Quantify the intensity of the p53 and loading control bands using image analysis software (e.g., ImageJ). Normalize the p53 signal to the loading control.

Cycloheximide (CHX) Chase Assay for p53 Half-Life Determination

This assay measures the rate of p53 degradation by inhibiting new protein synthesis.

Protocol:

-

Cell Culture and Treatment: Plate cells as described above. Treat with this compound or vehicle control for a predetermined time (based on the Western blot results).

-

Cycloheximide Treatment: Add cycloheximide (50-100 µg/mL) to the culture medium to inhibit protein synthesis.

-

Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes).

-

Western Blotting and Analysis: Perform Western blotting and densitometric analysis for p53 and a loading control as described above.

-

Half-Life Calculation: Plot the normalized p53 protein levels against time on a semi-logarithmic scale. The time at which the p53 level is reduced by 50% is the half-life.

Immunoprecipitation (IP) of p53 and Ubiquitination Analysis

This experiment determines if this compound affects the ubiquitination status of p53.

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound or vehicle control. In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).

-

Immunoprecipitation:

-

Pre-clear the lysates with Protein A/G agarose beads.

-

Incubate the cleared lysates with an anti-p53 antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for an additional 2-4 hours.

-

Wash the beads extensively with lysis buffer.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins by boiling in SDS sample buffer.

-

Perform Western blotting on the eluted samples.

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated p53.

-

The membrane can be stripped and re-probed with an anti-p53 antibody to confirm equal immunoprecipitation of p53.

-

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

Caption: Direct methylation of p53 by Setd7 leading to stabilization.

Caption: Indirect regulation of p53 stability via Setd7-mediated inhibition of SIRT1.

Caption: Workflow for determining p53 half-life using a cycloheximide chase assay.

Discussion and Future Directions

The conflicting data surrounding the Setd7-p53 axis highlight the complexity of cellular signaling networks. The initial model of Setd7 as a straightforward positive regulator of p53 has been challenged by in vivo studies and the discovery of alternative regulatory mechanisms. It is plausible that the predominant mechanism of Setd7-mediated p53 regulation is cell-type and context-specific. For instance, in certain cancer cells, the direct methylation pathway may be dominant, while in others, the indirect regulation via SIRT1 may play a more significant role. The in vivo data from knockout mice suggest that in a physiological setting, other pathways can compensate for the loss of Setd7, ensuring robust p53 activation in response to DNA damage.

Future research should focus on elucidating the specific cellular contexts in which each of the proposed mechanisms is operative. The use of specific inhibitors like (R)-PFI-2 in a panel of cell lines with varying genetic backgrounds (e.g., different p53 mutation status, varying levels of MDM2 and SIRT1) will be crucial. Quantitative proteomics and mass spectrometry can be employed to map the changes in the p53 interactome and post-translational modifications upon Setd7 inhibition. Furthermore, CRISPR-Cas9-mediated gene editing to generate cell lines with specific mutations in the Setd7 methylation site on p53 (K372) or the SIRT1 methylation sites will help to dissect the contribution of each methylation event to the overall regulation of p53.

Conclusion

The regulation of p53 stability by Setd7 is a far more intricate process than initially appreciated. The existence of multiple, and at times contradictory, models of interaction underscores the sophisticated and context-dependent nature of cellular signaling. While the initial hypothesis positioned Setd7 as a direct stabilizer of p53, the role of indirect pathways involving SIRT1 and MDM2, coupled with the surprising findings from in vivo studies, paints a more complex picture. The development of potent and specific Setd7 inhibitors provides an invaluable opportunity to further unravel this complexity. A thorough understanding of the multifaceted relationship between Setd7 and p53 is critical for the rational design of novel therapeutic strategies that target this important axis in cancer and other diseases. The continued investigation into this dynamic interplay will undoubtedly yield further insights into the fundamental mechanisms of tumor suppression.

References

- 1. A Systematic Review to Define the Multi-Faceted Role of Lysine Methyltransferase SETD7 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The methyltransferase Set7/9 (Setd7) is dispensable for the p53-mediated DNA damage response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of the expression of p53 protein in cells by Western blot [bio-protocol.org]

- 6. pubcompare.ai [pubcompare.ai]

The Epigenetic Role of SETD7: A Technical Guide for Researchers and Drug Development Professionals

Abstract

SET domain containing 7 (SETD7) is a protein lysine methyltransferase that plays a critical and multifaceted role in cellular regulation. Initially identified for its monomethylation of histone H3 at lysine 4 (H3K4me1), a mark associated with active transcription, SETD7 is now understood to have a vast repertoire of non-histone substrates, implicating it in a wide array of cellular processes.[1][2] Its involvement in gene expression, cell cycle control, DNA damage response, and key signaling pathways has positioned SETD7 as a protein of significant interest in both basic research and therapeutic development.[3][4] This technical guide provides an in-depth overview of the epigenetic functions of SETD7, with a focus on its enzymatic activity, substrate specificity, and role in disease, particularly cancer. Detailed experimental protocols for studying SETD7 and its interactions are provided, alongside visualizations of key signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to SETD7

SETD7, also known as SET7/9, KMT7, or KIAA1717, is a member of the SET domain-containing family of protein lysine methyltransferases.[4][5] It catalyzes the transfer of a single methyl group from the cofactor S-adenosylmethionine (SAM) to the ε-amino group of a target lysine residue.[1] While its initial discovery linked it to histone modification and transcriptional activation, subsequent research has revealed a broad spectrum of non-histone targets, suggesting a more complex and nuanced regulatory role.[1] The functional consequences of SETD7-mediated methylation are diverse and context-dependent, ranging from alterations in protein stability and subcellular localization to modulation of protein-protein interactions and enzymatic activity.[1][6]

Enzymatic Activity and Substrate Specificity

SETD7 functions as a monomethyltransferase, a specificity dictated by the structure of its active site.[4][7] The catalytic SET domain, a conserved feature of this enzyme family, recognizes a specific consensus motif on its substrates, typically [K/R]-[S/T]-K (where the underlined lysine is the methylation target).[4] However, numerous substrates that do not conform to this motif have been identified, indicating that other factors, such as protein-protein interactions and substrate docking domains, contribute to substrate recognition.[6]

Histone Substrates

The canonical histone substrate for SETD7 is lysine 4 of histone H3 (H3K4).[4] Monomethylation of H3K4 (H3K4me1) by SETD7 is predominantly found at active and poised enhancers and promoters. This modification is generally associated with transcriptional activation, as it can facilitate the recruitment of other chromatin-modifying enzymes and transcription factors.

Non-Histone Substrates

A significant and expanding list of non-histone proteins are targeted by SETD7, highlighting its broad regulatory influence. These substrates are involved in a multitude of cellular processes. The functional outcome of their methylation by SETD7 is highly specific to the individual protein and cellular context.

| Substrate Category | Examples | Functional Consequence of Methylation |

| Tumor Suppressors | p53 | Stabilization and activation, promoting apoptosis and cell cycle arrest.[8][9] |

| Transcription Factors | E2F1, NF-κB, STAT3, FOXO3, ERα | Regulation of stability, transcriptional activity, and subcellular localization.[1][8] |

| Cell Cycle Regulators | pRb | Methylation at K873 is required for pRb-dependent cell cycle arrest.[1] |

| Wnt Signaling | β-catenin | Methylation at K180 promotes its degradation, thereby inhibiting Wnt signaling.[4] |

| TGF-β Signaling | SMAD7 | Methylation at K70 leads to its ubiquitination-dependent degradation, potentiating TGF-β signaling.[1][8] |

| DNA Methylation | DNMT1 | Methylation leads to its degradation, impacting DNA methylation patterns.[9] |

The Role of SETD7 in Signaling Pathways

SETD7 is a critical node in several major signaling pathways, where it modulates the activity and stability of key components. Its influence on these pathways underscores its importance in cellular homeostasis and disease.

p53 Signaling Pathway

SETD7 plays a crucial role in the p53-mediated DNA damage response. Upon DNA damage, SETD7 methylates p53 at lysine 372 (K372).[8] This methylation event stabilizes p53 and promotes the transcription of its target genes, such as p21, leading to cell cycle arrest and apoptosis.[8]

Caption: SETD7-mediated p53 methylation in the DNA damage response.

Wnt/β-catenin Signaling Pathway

In the Wnt/β-catenin pathway, SETD7 acts as a negative regulator.[1] Under conditions of oxidative stress, SETD7 methylates β-catenin at lysine 180 (K180), which promotes its phosphorylation by GSK3β and subsequent proteasomal degradation.[4][8] This prevents the transactivation of Wnt target genes like c-myc and cyclin D1, thereby inhibiting cell proliferation.[4]

References

- 1. Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 3. Identifying specific protein-DNA interactions using SILAC-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SETD7 promotes lateral plate mesoderm formation by modulating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

Setd7-IN-1: A Chemical Probe for Unraveling the Functions of the Lysine Methyltransferase SETD7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SET domain containing 7 (SETD7), also known as SET7/9 or KMT7, is a protein lysine methyltransferase that plays a crucial role in a wide array of cellular processes by monomethylating both histone and non-histone protein substrates. Its involvement in the regulation of transcription, cell cycle control, DNA damage response, and various signaling pathways has implicated SETD7 in numerous diseases, including cancer. To facilitate the study of its complex biology and validate it as a potential therapeutic target, highly potent and selective chemical probes are indispensable. This guide provides a comprehensive overview of Setd7-IN-1, a first-in-class chemical probe for SETD7, detailing its properties, experimental applications, and the signaling pathways it helps to elucidate. For the purposes of this guide, this compound is functionally identical to the well-characterized probe (R)-PFI-2 .

Data Presentation: Quantitative Profile of this compound ((R)-PFI-2)

The efficacy and utility of a chemical probe are defined by its potency, selectivity, and cell permeability. The following tables summarize the key quantitative data for this compound ((R)-PFI-2).

Table 1: In Vitro Potency and Physicochemical Properties of this compound ((R)-PFI-2)

| Parameter | Value | Reference |

| IC50 vs SETD7 | 2.0 ± 0.2 nM | [1] |

| Kiapp | 0.33 ± 0.04 nM | [1][2] |

| Negative Control ((S)-PFI-2) IC50 | 1.0 ± 0.1 µM | [1][3] |

| Molecular Weight | 499.2 g/mol | [4] |

| Aqueous Solubility | 285 µM | [1] |

| LogD7.4 | 2.3 | [5] |

| Permeability (MDCK) | 6.48 x 10-6 cm/sec | [5] |

Table 2: Selectivity Profile of this compound ((R)-PFI-2)